molecular formula C12H13N3OS B3723713 4-amino-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-one

4-amino-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-one

Cat. No.: B3723713
M. Wt: 247.32 g/mol
InChI Key: ATAJVRDXWLNJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-one is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group at position 4, a phenylethylsulfanyl group at position 2, and a keto group at position 6. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-phenylethylthiourea with ethyl cyanoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired pyrimidine ring. The reaction typically requires refluxing in ethanol for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the phenylethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The keto group at position 6 can be reduced to a hydroxyl group under appropriate conditions.

    Substitution: The amino group at position 4 can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 4-amino-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-ol.

    Substitution: Formation of N-substituted derivatives of the compound.

Scientific Research Applications

4-amino-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The amino and phenylethylsulfanyl groups can interact with enzymes or receptors, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-aminopyrimidine derivatives: These compounds share the pyrimidine core structure and exhibit similar biological activities.

    Phenylethylsulfanyl-substituted heterocycles: Compounds with similar sulfur-containing substituents may have comparable chemical reactivity and applications.

Uniqueness

4-amino-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-one is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

4-amino-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c13-10-8-11(16)15-12(14-10)17-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAJVRDXWLNJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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